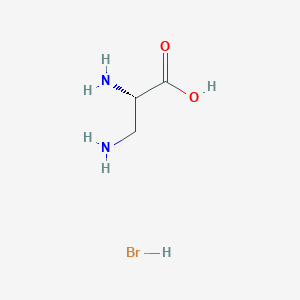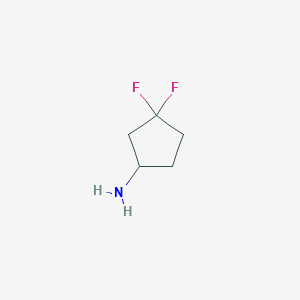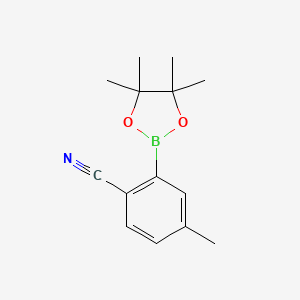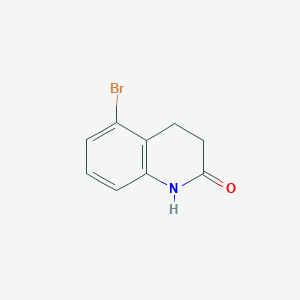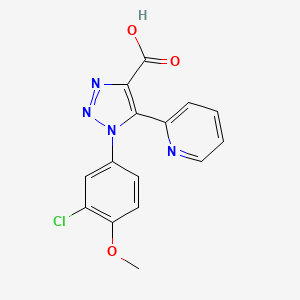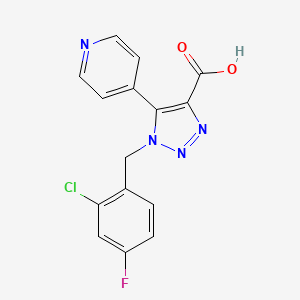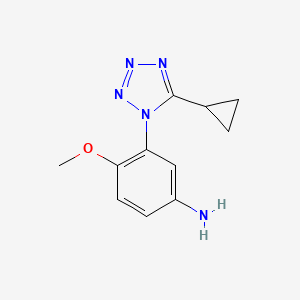
3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyaniline
Descripción general
Descripción
The compound “5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluoroaniline” is a chemical with the molecular formula C10H10FN5 . It’s structurally similar to the compound you’re asking about, with a fluorine atom instead of a methoxy group .
Molecular Structure Analysis
The molecular structure of “5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluoroaniline” consists of a benzene ring (aniline) substituted with a fluorine atom and a 1H-tetrazolyl group attached to a cyclopropyl group .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : Research on tetrazole derivatives, including those similar to the specified compound, focuses on their synthesis and structural characterization. These studies often employ techniques such as IR, Mass, and NMR spectroscopy, along with X-ray crystallography to determine molecular structures and thermal behavior K. Sureshkumar et al., 2017.
Crystal Structure Analysis : Investigations into the crystal structures of tetrazole derivatives highlight their geometrical features, providing insights into their potential chemical reactivity and interactions with biological targets. For example, studies on the crystal structures of certain tetrazole compounds have elucidated their planarity and potential for forming intermolecular hydrogen bonds, which could influence their biological activities B. J. Al-Hourani et al., 2015.
Potential Biological Activities
Anti-inflammatory Applications : Some tetrazole derivatives have been explored for their anti-inflammatory properties, with in vitro and in silico docking analyses conducted to study their activity. These studies often focus on the compound's interaction with enzymes or receptors relevant to inflammation, such as cyclooxygenase-2 (COX-2) B. J. Al-Hourani et al., 2016.
Antimicrobial and Anticancer Activities : Tetrazole derivatives have also been studied for their antimicrobial and anticancer activities. Research in this area includes the synthesis of compounds and evaluation of their efficacy against various microbial strains or cancer cell lines, highlighting the potential of tetrazole derivatives in developing new therapeutic agents Afnan H. Ghani and Ammar J. Alabdali, 2022.
Propiedades
IUPAC Name |
3-(5-cyclopropyltetrazol-1-yl)-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-17-10-5-4-8(12)6-9(10)16-11(7-2-3-7)13-14-15-16/h4-7H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBICWPYVCMIRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)N2C(=NN=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



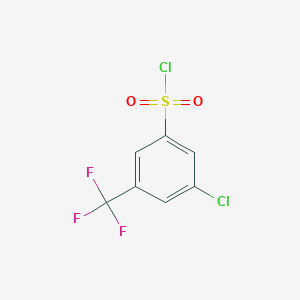
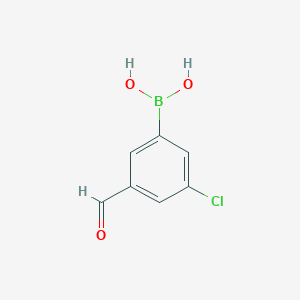
![4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1487688.png)
![2'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1487689.png)
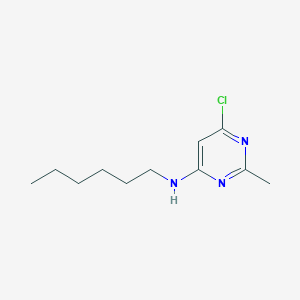

![2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide](/img/structure/B1487692.png)
